2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol
CAS No.: 679391-42-5
Cat. No.: VC6323376
Molecular Formula: C12H9F3N2OS
Molecular Weight: 286.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 679391-42-5 |
---|---|
Molecular Formula | C12H9F3N2OS |
Molecular Weight | 286.27 |
IUPAC Name | 2-benzylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C12H9F3N2OS/c13-12(14,15)9-6-10(18)17-11(16-9)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18) |
Standard InChI Key | NEYUPSGBTRERJS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol is a substituted pyrimidine featuring a benzylsulfanyl group at position 2, a trifluoromethyl (-CF₃) group at position 6, and a hydroxyl (-OH) group at position 4. Its molecular formula is , with a calculated molecular weight of 286.27 g/mol. The trifluoromethyl group imparts significant electronegativity and metabolic stability, while the benzylsulfanyl moiety enhances lipophilicity .
Structural Characterization
X-ray crystallography of analogous compounds, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, reveals planar aromatic rings with substituents adopting equatorial positions to minimize steric hindrance . Nuclear magnetic resonance (NMR) spectroscopy would likely show distinct signals for the hydroxyl proton (δ 10–12 ppm), aromatic protons (δ 7–8 ppm), and trifluoromethyl carbon (δ 120–125 ppm in NMR) .
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-(benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol can be inferred from methods used for analogous pyrimidine derivatives. A convergent approach involves:
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Ring Formation: Cyclocondensation of β-diketones with thiourea to form the pyrimidine core .
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Functionalization:
For example, 4-(iodomethyl)pyrimidines react with thiols in acetone at reflux to yield sulfanyl derivatives in 70–98% yields .
Optimization and Challenges
Key challenges include avoiding N-alkylation competing with O-alkylation. Studies on similar systems show that using polar aprotic solvents (e.g., MeCN) and elevated temperatures (60–80°C) improves selectivity for the 4-hydroxyl group . The reaction progress can be monitored via thin-layer chromatography (TLC), with typical reaction times of 1–2 hours .
Physical and Chemical Properties
Physicochemical Data
The hydroxyl group at position 4 confers mild acidity, enabling salt formation with strong bases. The trifluoromethyl group enhances thermal stability, as seen in related compounds with decomposition temperatures >300°C .
Reactivity
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Nucleophilic Substitution: The benzylsulfanyl group may undergo displacement by stronger nucleophiles (e.g., amines) under acidic conditions.
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Oxidation: The sulfide moiety can oxidize to sulfoxide or sulfone derivatives in the presence of peroxides .
Biological Activity and Applications
Hypothetical Pharmacological Effects
While direct studies on this compound are lacking, structurally related pyrimidines exhibit diverse bioactivities:
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GLP-1 Receptor Modulation: BETP, a 6-(trifluoromethyl)pyrimidine, acts as a GLP-1R agonist, suggesting potential antidiabetic applications .
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Kinase Inhibition: Pyrimidines with sulfanyl groups show inhibitory activity against tyrosine kinases .
Agricultural and Industrial Uses
The trifluoromethyl group’s resistance to metabolic degradation makes this compound a candidate for agrochemicals, such as herbicides or fungicides .
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